molecular formula C4H9NO2 B022466 L-Aminobutyric Acid-d3 CAS No. 929202-07-3

L-Aminobutyric Acid-d3

Cat. No. B022466
Key on ui cas rn: 929202-07-3
M. Wt: 106.14 g/mol
InChI Key: QWCKQJZIFLGMSD-SRQSVDBESA-N
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Patent
US07098207B2

Procedure details

25.78 g of 2-aminobutyric acid (250 mmol) and 55.66 g (550 mmol) of triethylamine are dissolved in 250 ml of dichloromethane, and the solution is cooled to 0° C. 59.75 g (550 mmol) of trimethylsilyl chloride are added dropwise, and the solution is stirred at room temperature for 1 hour and at 40° C. for one hour. After cooling to −10° C., 26.64 g (250 mmol) of butyryl chloride are added dropwise, and the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour. With ice-cooling, 125 ml of water are added dropwise, and the reaction mixture is stirred at room temperature for 15 minutes. Aqueous sodium hydroxide solution is added to the organic phase, and the organic solvent is removed under reduced pressure. The residue is acidified and the precipitated solid is triturated once with water and twice with petroleum ether and dried under reduced pressure at 45° C. 29.1 g (67%) of a colorless solid.
Quantity
25.78 g
Type
reactant
Reaction Step One
Quantity
55.66 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
59.75 g
Type
reactant
Reaction Step Two
Quantity
26.64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:20](Cl)(=[O:24])[CH2:21][CH2:22][CH3:23].[OH-].[Na+]>ClCCl.O>[C:20]([NH:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4])(=[O:24])[CH2:21][CH2:22][CH3:23] |f:4.5|

Inputs

Step One
Name
Quantity
25.78 g
Type
reactant
Smiles
NC(C(=O)O)CC
Name
Quantity
55.66 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
59.75 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
26.64 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature for 1 hour and at 40° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −10° C.
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the precipitated solid is triturated once with water and twice with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 45° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCC)(=O)NC(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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